2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide
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Overview
Description
2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a furan ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using methyl iodide to introduce the 1-methyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions, potentially affecting the aromaticity of the ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole or furan derivatives.
Scientific Research Applications
2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-furyl-N-[(1-benzimidazol-2-yl)methyl]carboxamide: Lacks the methyl group on the benzimidazole ring.
2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide: Contains an ethyl linker instead of a methyl linker.
Uniqueness
2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide is unique due to the presence of both the furan and methyl-substituted benzimidazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18) |
InChI Key |
ROTWZYDDQGOMNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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